molecular formula C15H21NO B5805436 2-cyclohexyl-N-(2-methylphenyl)acetamide CAS No. 6367-79-9

2-cyclohexyl-N-(2-methylphenyl)acetamide

Cat. No.: B5805436
CAS No.: 6367-79-9
M. Wt: 231.33 g/mol
InChI Key: GVRIUYCGBWUKIR-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C15H21NO It is a derivative of acetamide, where the acetamide group is substituted with a cyclohexyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylacetic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclohexylamine to yield the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-cyclohexyl-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(2-methylphenyl)acetamide
  • 2-cyclohexyl-N-(2-ethylphenyl)acetamide
  • 2-cyclohexyl-N-(2-chlorophenyl)acetamide

Uniqueness

2-cyclohexyl-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclohexyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-5-6-10-14(12)16-15(17)11-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRIUYCGBWUKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979899
Record name 2-Cyclohexyl-N-(2-methylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-79-9
Record name 2-Cyclohexyl-N-(2-methylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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